4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile
Description
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-methyl-3-(thiolan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H14N2S/c1-9-2-3-10(7-13)6-12(9)14-11-4-5-15-8-11/h2-3,6,11,14H,4-5,8H2,1H3 |
InChI Key |
RIMZLQYNFVYTHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile typically involves the reaction of 4-methylbenzonitrile with thiolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring or the benzonitrile moiety can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug metabolism.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiolane ring and benzonitrile moiety play crucial roles in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural features and electronic effects of 4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile with analogous compounds:
| Compound Name | Substituent(s) | Amine Type | Key Electronic Effects |
|---|---|---|---|
| 4-Aminobenzonitrile (ABN) | –NH₂ (primary amine) | Primary | High ionization potential (IP), no TICT |
| 4-(Dimethylamino)benzonitrile | –N(CH₃)₂ (tertiary amine) | Tertiary | Low IP, promotes TICT, low FQY |
| This compound | –NH-thiolan (cyclic secondary amine) | Secondary | Moderate IP, sulfur enhances electron donation |
| 4-[(Piperidinyl)amino]benzonitrile | –NH-piperidine (6-membered N-cycle) | Cyclic tertiary | Low IP, strong TICT fluorescence |
| 4-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile | –CH₂-thiazole (heterocycle) | N/A | Thiazole’s electron-withdrawing effects |
Key Observations :
- Primary Amines (e.g., ABN) : High IP limits Twisted Intramolecular Charge Transfer (TICT), resulting in a single LE (locally excited) emission band and high fluorescence quantum yields (FQYs) .
- Tertiary Amines (e.g., –N(CH₃)₂): Lower IP facilitates TICT, leading to reduced FQYs due to non-radiative decay .
- Thiolan-3-ylamino Substituent: The cyclic secondary amine provides intermediate IP compared to primary/tertiary amines.
- Heterocyclic Substituents (e.g., thiazole) : Electron-withdrawing groups like thiazole reduce electron density on the benzonitrile core, altering photophysical behavior compared to sulfur-containing amines .
Fluorescence and TICT Behavior
Evidence from fluorescence studies (Figure 7 in ) highlights the role of amine substituents in modulating TICT:
- Primary Amines : Minimal TICT due to high IP (e.g., ABN retains high FQY >0.9) .
- Tertiary Amines: Strong TICT leads to low FQYs (e.g., –NEt₂ reduces FQY to 0.08 in aminocoumarin derivatives) .
- Cyclic Secondary Amines (Thiolan) : Expected to exhibit moderate TICT due to sulfur’s electron-donating effects. For comparison, azetidinyl (4-membered N-cycle) groups inhibit TICT, while larger cycles (e.g., piperazinyl) enhance it .
Biological Activity
4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile (C₁₂H₁₄N₂S) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by various studies and data.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzonitrile with thiolane-3-amine. This reaction is generally carried out in a solvent under catalytic conditions to yield the desired product efficiently. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis .
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiolane ring and benzonitrile moiety enhance its binding affinity, influencing the activity of these targets.
- Enzyme Interactions : The compound has been utilized in biochemical assays to study enzyme interactions, particularly in protein-ligand binding studies.
- Receptor Modulation : It has potential applications in modulating receptor activity, which could be beneficial in therapeutic contexts.
Biological Activity Data
Various studies have evaluated the biological activities of compounds related to this compound. Below is a summary of key findings from relevant research:
Case Studies
- Anticancer Research : A study focused on designing compounds with a similar structure to assess their anticancer properties. The synthesized compounds showed promising results against various cancer cell lines, indicating that modifications to the benzonitrile structure can enhance biological activity .
- Enzyme Assays : In biochemical assays, this compound was tested for its ability to bind to specific enzymes, revealing insights into its potential as a therapeutic agent by modulating enzyme activity .
Comparison with Related Compounds
The unique structure of this compound allows for enhanced reactivity compared to similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylbenzonitrile | Lacks thiolane ring | Lower binding affinity |
| 3-[(Thiolan-3-yl)amino]benzonitrile | Similar but structurally distinct | Variability in activity |
| 4-Methyl-3-aminobenzonitrile | Lacks thiolane ring | Different chemical properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
